molecular formula C21H24ClF3N4O3S B2600223 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(pyridine-3-sulfonyl)-1,4'-bipiperidine CAS No. 2097934-06-8

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(pyridine-3-sulfonyl)-1,4'-bipiperidine

Cat. No.: B2600223
CAS No.: 2097934-06-8
M. Wt: 504.95
InChI Key: HBFAIADYZPETDM-UHFFFAOYSA-N
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Description

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-(pyridine-3-sulfonyl)-1,4’-bipiperidine is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-(pyridine-3-sulfonyl)-1,4’-bipiperidine typically involves multiple steps, starting with the preparation of the pyridine and piperidine derivatives. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple the pyridine and piperidine moieties.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-(pyridine-3-sulfonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-(pyridine-3-sulfonyl)-1,4’-bipiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-(pyridine-3-sulfonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This inhibition disrupts the production of key metabolites, leading to bacterial growth attenuation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-(pyridine-3-sulfonyl)-1,4’-bipiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit bacterial enzymes without rapid cytotoxic effects in human cells makes it a promising candidate for further research and development .

Properties

IUPAC Name

3-chloro-2-[1-(1-pyridin-3-ylsulfonylpiperidin-4-yl)piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClF3N4O3S/c22-19-12-15(21(23,24)25)13-27-20(19)32-17-5-8-28(9-6-17)16-3-10-29(11-4-16)33(30,31)18-2-1-7-26-14-18/h1-2,7,12-14,16-17H,3-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFAIADYZPETDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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